N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide
Description
N-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a methyl and trifluoromethyl group, linked via a piperidine ring to a benzo[b]thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4OS/c1-12-24-17(20(21,22)23)11-18(25-12)27-8-6-14(7-9-27)26-19(28)16-10-13-4-2-3-5-15(13)29-16/h2-5,10-11,14H,6-9H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDQONLTVMJEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a piperidine ring, a pyrimidine moiety, and a benzo[b]thiophene core, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is , and it exhibits several functional groups that enhance its biological reactivity. The trifluoromethyl group and the piperidine ring are particularly noteworthy due to their roles in modulating the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20F3N3O |
| Molecular Weight | 385.37 g/mol |
| CAS Number | 1775331-69-5 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown significant cytotoxic activity against various cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- MDA-MB-231 (triple-negative breast cancer)
These studies have demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. Notably, compounds exhibiting stronger inhibitory effects than standard chemotherapeutics like doxorubicin were identified .
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. For example, flow cytometry assays have revealed that certain derivatives can significantly increase levels of pro-apoptotic factors such as caspase-3 and p53 in treated cells . This suggests that this compound may operate through pathways similar to those of established anticancer agents.
Study 1: Cytotoxicity Against Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 1.5 |
| MDA-MB-231 | 2.41 | 5-Fluorouracil | 17.02 |
This data indicates that the compound demonstrates promising anticancer activity, particularly against MCF-7 cells, with a significantly lower IC50 compared to conventional therapies .
Study 2: Apoptosis Induction
In another investigation focusing on apoptosis induction, treatment with this compound resulted in:
- Increased expression of apoptotic markers (caspase-3 cleavage).
- Enhanced levels of p53 protein.
- Dose-dependent effects on cell viability.
These findings suggest that this compound not only inhibits cancer cell growth but also triggers programmed cell death mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into three categories based on core modifications: pyrimidine ring substitutions , linker variations , and aromatic system alterations .
Pyrimidine Ring Substitutions
- Compound 6i (N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide): Replaces the 2-methyl-6-(trifluoromethyl)pyrimidine with a chlorothienopyrimidine system. The chlorine atom may enhance electrophilicity but reduce metabolic stability compared to the trifluoromethyl group in the target compound.
- Compound 1 (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide: Features a methylamino-substituted pyrimidine.
Linker Variations
- Compound 2 (2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine): Uses a pyridinylamine linker instead of piperidine.
Aromatic System Modifications
- Compound 6j (N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide): Replaces benzo[b]thiophene with a simpler thiophene. The absence of a fused benzene ring likely decreases aromatic stacking interactions and overall molecular weight (~30–50 Da reduction), impacting target affinity .
- Compound 3 (N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide): Substitutes pyrimidine with pyrazine and introduces a cyclobutylamino group. The pyrazine core’s additional nitrogen may alter electronic properties but could reduce bioavailability due to increased polarity .
Structural and Property Comparison Table
Research Implications and Gaps
While the target compound’s trifluoromethyl-pyrimidine and piperidine linker suggest advantages in stability and binding adaptability, direct pharmacological data (e.g., IC₅₀, solubility) are absent in the reviewed literature. Comparative studies with analogs like 6i highlight the need for empirical testing to validate hypothesized properties. Future work should focus on:
- Synthetic optimization: Exploring alternative substituents on the pyrimidine ring (e.g., cyano, nitro) to balance electronic effects.
- ADMET studies : Assessing the impact of the benzo[b]thiophene system on toxicity and metabolic pathways.
Q & A
What are the established synthetic routes for this compound, and what challenges arise in multi-step synthesis?
Basic
The synthesis involves coupling a substituted pyrimidine intermediate with a benzo[b]thiophene carboxamide moiety. Key steps include nucleophilic substitution at the pyrimidine ring, piperidine functionalization, and amide bond formation. For example, coupling reactions using activated esters (e.g., benzoyl chloride derivatives) under anhydrous conditions are critical . Challenges include managing steric hindrance from the trifluoromethyl group and ensuring regioselectivity during pyrimidine substitution.
Advanced
Optimizing yields in large-scale synthesis requires addressing solvent polarity effects and catalyst selection. Continuous flow reactors (not explicitly cited but inferred from scalable methods in ) can enhance efficiency by improving heat transfer and reducing side reactions. Purification challenges, such as separating diastereomers or removing trace metal catalysts, may necessitate orthogonal chromatography or recrystallization strategies .
Which spectroscopic and crystallographic methods are most effective for structural elucidation?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and assessing purity. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive proof of stereochemistry and intramolecular interactions, such as hydrogen bonding between the amide group and pyrimidine nitrogen .
Advanced
For resolving conformational ambiguities, single-crystal X-ray diffraction can quantify dihedral angles between the pyrimidine ring and benzo[b]thiophene system. Weak interactions like C–H···π bonds or fluorine-mediated contacts (observed in ) require high-resolution datasets and refinement software (e.g., SHELXL). Dynamic NMR can probe rotational barriers in the piperidine ring under variable-temperature conditions .
How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?
Basic
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability in biological assays. Its electron-withdrawing nature also activates the pyrimidine ring for nucleophilic substitution, enabling further derivatization .
Advanced
Comparative structure-activity relationship (SAR) studies with non-fluorinated analogs reveal that the trifluoromethyl group reduces off-target interactions in kinase inhibition assays. Density Functional Theory (DFT) calculations can quantify its electrostatic contributions to binding affinity, while isothermal titration calorimetry (ITC) measures thermodynamic impacts on target engagement .
What strategies are used to resolve contradictions in bioactivity data across similar compounds?
Basic
Discrepancies in IC₅₀ values or selectivity profiles may arise from assay variability (e.g., cell line differences). Standardizing protocols (e.g., ATP concentration in kinase assays) and using internal controls (e.g., staurosporine as a reference inhibitor) improves reproducibility .
Advanced
Mechanistic studies, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or surface plasmon resonance (SPR), clarify binding kinetics. For example, SPR can distinguish between competitive and noncompetitive inhibition modes, while molecular dynamics simulations identify key residues in allosteric binding pockets .
What computational approaches predict binding modes and pharmacokinetic properties?
Basic
Molecular docking (AutoDock Vina, Glide) models interactions with targets like kinases or GPCRs. ADMET predictors (e.g., SwissADME) estimate logP, solubility, and cytochrome P450 interactions based on the compound’s substituents .
Advanced
Free-energy perturbation (FEP) calculations refine binding affinity predictions by simulating ligand-protein conformational changes. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods assess reaction pathways for metabolic degradation, such as oxidative defluorination .
How are reaction intermediates characterized to ensure synthetic fidelity?
Basic
Liquid chromatography-mass spectrometry (LC-MS) tracks intermediates in real time. ¹⁹F NMR is particularly useful for monitoring trifluoromethyl-containing intermediates due to its high sensitivity and lack of background signals .
Advanced
Cryogenic electron microscopy (cryo-EM) can visualize transient intermediates in solution-phase reactions. Isotopic labeling (e.g., ¹³C or ¹⁵N) combined with 2D NMR (HSQC, HMBC) resolves ambiguous connectivity in complex intermediates .
What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
Basic
Cell-based assays (e.g., MTT for cytotoxicity, luciferase reporters for target engagement) are initial screens. Rodent models assess pharmacokinetics (e.g., bioavailability, half-life) and toxicity (e.g., liver enzyme elevation) .
Advanced
Patient-derived xenograft (PDX) models or organoids better recapitulate human disease heterogeneity. Positron emission tomography (PET) with radiolabeled analogs (e.g., ¹⁸F derivatives) quantifies target occupancy in vivo .
How do structural modifications impact solubility and formulation?
Basic
Introducing polar groups (e.g., hydroxyl, amine) improves aqueous solubility but may reduce blood-brain barrier penetration. Salt formation (e.g., hydrochloride) or co-solvent systems (e.g., PEG-400) are common formulation strategies .
Advanced
Amorphous solid dispersions (ASDs) or lipid nanoparticles enhance oral bioavailability. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) monitor phase transitions during formulation development .
What analytical techniques validate purity for regulatory submissions?
Basic
High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity) is standard. Residual solvent analysis (GC-MS) ensures compliance with ICH Q3C guidelines .
Advanced
Chiral chromatography (e.g., Chiralpak columns) separates enantiomers, while inductively coupled plasma mass spectrometry (ICP-MS) detects heavy metal impurities at ppb levels .
How are synthetic byproducts and degradation products identified?
Basic
Forced degradation studies (acid/base, oxidative, thermal stress) coupled with LC-MS/MS identify major degradation pathways. High-resolution mass spectrometry (HRMS) assigns structures to unknown impurities .
Advanced
NMR-guided isolation and X-ray crystallography confirm byproduct structures. Computational fragmentation tools (e.g., CFM-ID) predict MS/MS spectra for rapid identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
